2-(トリメトキシシリルエチル)ピリジン

説明

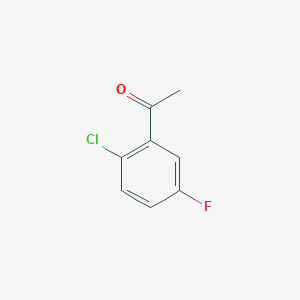

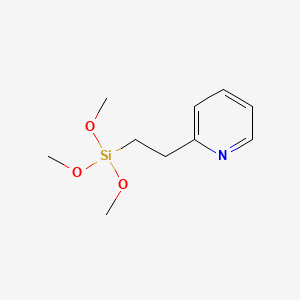

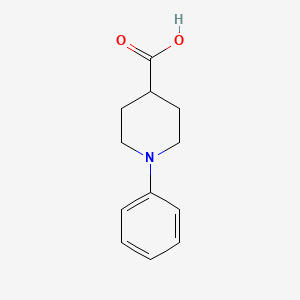

2-(Trimethoxysilylethyl)pyridine is a chemical compound with the formula C10H17NO3Si . It is a liquid substance that is used as a chemical intermediate . It belongs to the organomethoxysilane chemical family .

Molecular Structure Analysis

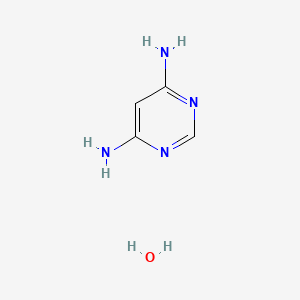

The molecular structure of 2-(Trimethoxysilylethyl)pyridine consists of a pyridine ring with a trimethoxysilylethyl group attached . The molecular weight is 227.33 g/mol .Chemical Reactions Analysis

Pyridine derivatives, including 2-(Trimethoxysilylethyl)pyridine, are involved in various chemical reactions. For instance, they can undergo reduction-oxidation mechanisms .Physical And Chemical Properties Analysis

2-(Trimethoxysilylethyl)pyridine is a liquid with a boiling point of 105°C at 0.3 mmHg and a density of 1.06 g/mL . Its flash point is greater than 110°C, and it has a refractive index of 1.4755 at 20°C .科学的研究の応用

ゾルゲル化学

この化合物は、ゾルゲルプロセスで使用され、有機官能基を組み込んだシリカ系材料を生成します。 これは、コーティング、センサー、触媒などの用途を持つハイブリッド有機無機材料の合成の前駆体として機能します .

医薬品研究

2-(トリメトキシシリルエチル)ピリジンの誘導体を含むピリジン系化合物は、その薬理学的用途について研究されています。 それらは、生物活性のために、薬物の開発における重要な構造として役立ちます .

抗炎症剤

医薬品化学では、ピリジンの誘導体は、その抗炎症活性について調査されています。 ピリジン部分の組み込みは、炎症に関連する特定の細胞プロセスに対する阻害活性を強化することができます .

有機合成

ピリジン誘導体は、医薬品や重要なアルカロイドの合成を含む有機合成で使用されます。 それらは、天然化合物に見られるさまざまな環系の前駆体として役立ちます .

エレクトロクロミックデバイス

2-(トリメトキシシリルエチル)ピリジンから誘導できるピリジル系配位高分子は、エレクトロクロミックデバイス(ECD)で使用されます。 これらのデバイスは、スマートウィンドウ、低エネルギーディスプレイ、赤外線迷彩などの用途があります .

医薬品化学設計

ピリジン部分は、特定の薬理学的特性を持つ化合物を設計する上で重要な構成要素です。 それは、特定の受容体を遮断する役割を果たすため、胸やけや消化性潰瘍などの治療に使用されます .

Safety and Hazards

特性

IUPAC Name |

trimethoxy(2-pyridin-2-ylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZMLSWFBPLMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC=CC=N1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375188 | |

| Record name | 2-(Trimethoxysilylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27326-65-4 | |

| Record name | 2-(Trimethoxysilylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(trimethoxysilylethyl)pyridine interact with surfaces and what are the implications for material modification?

A1: 2-(Trimethoxysilylethyl)pyridine exhibits a unique ability to form multilayer films on hydroxylated silicon dioxide (SiO2) surfaces. [] This interaction stems from the molecule's trimethoxysilane group, which undergoes hydrolysis and condensation reactions with surface hydroxyl groups. This process leads to the formation of siloxane (Si-O-Si) bonds, effectively anchoring the molecule to the surface. [] The presence of the pyridine group introduces additional functionality, making it possible to further modify the surface or use it as a ligand for metal complexation. [, ]

Q2: What is the role of 2-(trimethoxysilylethyl)pyridine in synthesizing functionalized mesoporous materials?

A2: 2-(Trimethoxysilylethyl)pyridine can be effectively incorporated into the framework of periodic mesoporous organosilicas (PMOs). [] During the synthesis, the molecule acts as a co-condensation agent alongside other organosilanes and a structure-directing agent like cetyltrimethylammonium chloride (CTAC). [] The resulting PMOs possess a periodic porous structure with the pyridine functionality readily accessible within the pores. This allows for further functionalization or the creation of catalytic sites within the material. []

Q3: How can 2-(trimethoxysilylethyl)pyridine be used to immobilize rhodium catalysts and what are the advantages of this approach?

A3: The pyridine group in 2-(trimethoxysilylethyl)pyridine can act as a ligand for transition metals like rhodium. This property has been exploited to immobilize rhodium complexes onto silica surfaces for catalytic applications. [, ] Several methods have been employed, including reacting a pre-formed rhodium complex with functionalized silica or incorporating the complex during the sol-gel process. [] Immobilizing the catalyst offers several advantages, such as easier separation from the reaction mixture, potential for catalyst reuse, and reduced leaching of the metal into the product. [, ]

Q4: What types of catalytic reactions have been explored using rhodium complexes immobilized with 2-(trimethoxysilylethyl)pyridine?

A4: Rhodium complexes immobilized on silica using 2-(trimethoxysilylethyl)pyridine have demonstrated effectiveness in catalyzing both methanol carbonylation and alkene hydrosilylation reactions. [, ] In the case of methanol carbonylation, the immobilized catalysts showed promising activity and stability, showcasing their potential for industrial applications. [] For hydrosilylation reactions, the immobilized rhodium complexes exhibited higher activity compared to their homogeneous counterparts, highlighting the beneficial effect of immobilization on catalyst performance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/no-structure.png)

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)